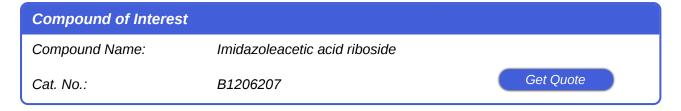


A Comprehensive Technical Guide to the Chemical Properties of Ribosylimidazole-4-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosylimidazole-4-acetic acid, also known as **imidazoleacetic acid riboside** (IAA-R), is an endogenous metabolite found in various mammalian tissues, including the brain.[1] It belongs to the class of imidazole ribonucleosides and ribonucleotides. This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and biological significance of ribosylimidazole-4-acetic acid, with a focus on its role as a ligand for imidazoline receptors. While experimental data for some properties of this specific compound are limited, this guide consolidates available predicted data and relevant experimental information for closely related compounds to offer a comprehensive resource for researchers.

Chemical and Physical Properties

The chemical and physical properties of ribosylimidazole-4-acetic acid are crucial for its handling, formulation, and interpretation in biological assays. While many experimental values are not readily available in the literature, computational predictions provide valuable estimates.

Table 1: Physicochemical Properties of Ribosylimidazole-4-acetic Acid



Property	Value	Source
Molecular Formula	C10H14N2O6	[2]
Molecular Weight	258.23 g/mol	[3]
IUPAC Name	2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid	[4]
CAS Number	29605-99-0	[3]
Physical Description	Solid (Predicted)	[4]
Melting Point	Not Available (Experimental) 218-222 °C (for 4- Imidazoleacetic acid HCI)	
Boiling Point	676.9 °C at 760 mmHg (Predicted)	[2]
Water Solubility	27 g/L (Predicted) 100 mg/mL (for 4-Imidazoleacetic acid HCI)	
pKa (Strongest Acidic)	3.4 (Predicted)	
pKa (Strongest Basic)	6.16 (Predicted)	_
LogP	-2.1 (Predicted)	[4]
Hydrogen Bond Donor Count	4	[4]
Hydrogen Bond Acceptor Count	7	[4]
Rotatable Bond Count	4	[4]

Synthesis

The synthesis of 1- β -D-ribofuranosyl-4(5)-glyoxalinylacetic acid, a historical name for ribosylimidazole-4-acetic acid, was first reported by Baddiley, Buchanan, Hayes, and Smith in



1958. While the full experimental details from this publication are not readily accessible, the general approach to nucleoside synthesis involves the condensation of a protected ribose derivative with the imidazole heterocycle, followed by deprotection steps.

A more recent biocatalytic method has been developed for the synthesis of the related compound, imidazole-4-acetic acid (IAA), from L-histidine. This environmentally friendly approach utilizes an E. coli whole-cell biocatalyst expressing L-amino acid deaminase, followed by decarboxylation with H₂O₂. While this method does not directly produce the ribosylated form, it highlights a modern approach to synthesizing the core imidazoleacetic acid structure.

Stability

Detailed experimental stability studies on ribosylimidazole-4-acetic acid under various pH and temperature conditions are not extensively reported. However, as a ribonucleoside, it is expected to be susceptible to hydrolysis under strongly acidic or basic conditions, which can cleave the glycosidic bond between the ribose sugar and the imidazole ring. For optimal stability, it is recommended to store the compound in a solid, dry form at low temperatures. Aqueous solutions should be freshly prepared, and the pH should be maintained near neutral if prolonged storage is necessary.

Experimental Protocols High-Performance Liquid Chromatography (HPLC) Analysis

An HPLC method, adapted from the analysis of the related compound imidazoleacetic acidribotide (IAA-RP), can be utilized for the quantification of ribosylimidazole-4-acetic acid.[1]

Objective: To separate and quantify ribosylimidazole-4-acetic acid in biological samples or reaction mixtures.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for MS compatibility)
- Ribosylimidazole-4-acetic acid standard

Mobile Phase Preparation:

A typical mobile phase could consist of a gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or 0.1% formic acid in water). The gradient can be optimized to achieve the best separation from other components in the sample matrix.

Sample Preparation:

- Solid Samples: Dissolve a known weight of the sample in the mobile phase or a suitable solvent.
- Biological Fluids (e.g., plasma, urine): Perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant can then be diluted and injected. Solid-phase extraction (SPE) may be necessary for cleaner samples and preconcentration.

Chromatographic Conditions:

• Column: C18 reversed-phase column

Mobile Phase: Gradient elution, for example:

0-5 min: 5% Acetonitrile

5-20 min: Gradient to 50% Acetonitrile

20-25 min: Hold at 50% Acetonitrile



- o 25-30 min: Return to 5% Acetonitrile and re-equilibrate
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Approximately 210-220 nm, to be optimized based on the UV spectrum of the compound.
- Injection Volume: 10-20 μL

Quantification:

- Generate a standard curve by injecting known concentrations of the ribosylimidazole-4acetic acid standard.
- The concentration of the analyte in the samples can be determined by comparing the peak area to the standard curve.

Biological Significance and Signaling Pathways

Ribosylimidazole-4-acetic acid is the metabolic product of imidazoleacetic acid-ribotide (IAA-RP), which is formed from the ribosylation of imidazole-4-acetic acid (IAA).[1] IAA itself is a metabolite of histamine.[1]

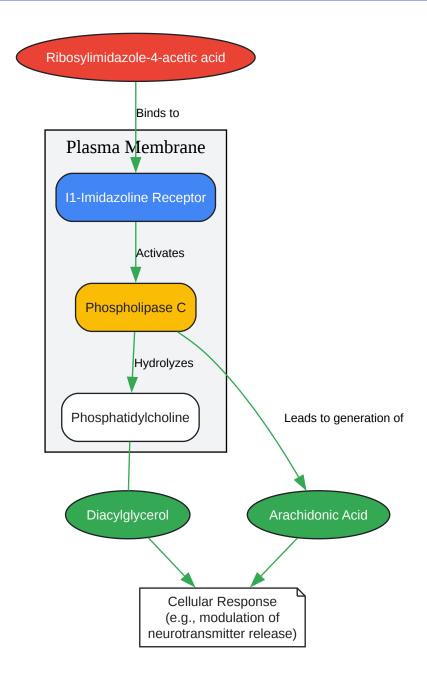


Click to download full resolution via product page

Metabolic pathway of Ribosylimidazole-4-acetic acid. (Within 100 characters)

Ribosylimidazole-4-acetic acid and its precursor, IAA-RP, are endogenous ligands for imidazoline receptors, particularly the I¹ subtype.[1][5] These receptors are involved in the regulation of blood pressure and other physiological processes.[6] The activation of I¹-imidazoline receptors does not follow the conventional G-protein coupled receptor (GPCR) signaling pathways involving adenylyl or guanylyl cyclases.[5] Instead, it is coupled to the hydrolysis of choline phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.[5]





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Insights into the Promising Prospect of G Protein and GPCR-Mediated Signaling in Neuropathophysiology and Its Therapeutic Regulation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoleacetic acid riboside | lookchem [lookchem.com]
- 3. Imidazoleacetic acid riboside | C10H14N2O6 | CID 440569 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazoleacetic acid riboside | C10H14N2O6 | CID 440569 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor and its cellular signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoline receptor Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Properties of Ribosylimidazole-4-acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206207#chemical-properties-of-ribosylimidazole-4-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com